[Methyl-(3-methyl-benzyl)-amino]-acetic acid [Methyl-(3-methyl-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135491
InChI: InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

[Methyl-(3-methyl-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC20135491

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-(3-methyl-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-[methyl-[(3-methylphenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Standard InChI Key SWJLSEPEYJWQBQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CN(C)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound’s systematic IUPAC name is 2-[(3-methylbenzyl)(methyl)amino]acetic acid, reflecting its α-amino acid structure with a methyl-branched benzyl group . Its molecular formula (C₁₁H₁₅NO₂) and weight (193.24 g/mol) confirm its classification as a substituted glycine derivative .

Structural Characteristics

  • Core Structure: A glycine backbone (NH₂-CH₂-COOH) modified by a methyl group at the nitrogen and a 3-methylbenzyl substituent .

  • Functional Groups:

    • Carboxylic acid (-COOH)

    • Tertiary amine (N-methyl, N-benzyl)

    • Aromatic ring (3-methylphenyl) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
IUPAC Name2-[(3-methylbenzyl)(methyl)amino]acetic acid
SolubilityLimited in water; soluble in organic solvents (e.g., DMSO)

Synthesis and Optimization Strategies

Primary Synthetic Routes

The compound is synthesized via reductive amination or alkylation of glycine derivatives:

  • Alkylation of Glycine: Reacting glycine ethyl ester with 3-methylbenzyl bromide under basic conditions forms the tertiary amine intermediate .

  • Reductive Amination: Condensing methylamine with 3-methylbenzaldehyde, followed by reduction and coupling to a glycine moiety .

Reaction Conditions

  • Catalysts: Palladium or nickel catalysts enhance cross-coupling efficiency in benzyl group introduction .

  • Temperature/Pressure: Reactions typically proceed at 60–80°C under nitrogen to prevent oxidation .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
13-Methylbenzyl bromide, K₂CO₃, DMF75%
2NaBH₄, MeOH, 0°C82%

Chemical Reactivity and Biological Interactions

Oxidation and Reduction

  • Oxidation: Reacts with potassium permanganate (KMnO₄) to form a nitroxide radical, detectable via ESR spectroscopy.

  • Reduction: Sodium borohydride (NaBH₄) reduces imine intermediates during synthetic steps .

Enzymatic Interactions

  • Cytochrome P450 Inhibition: The methylbenzyl group may hinder metabolic degradation, mimicking natural substrates .

  • Amino Acid Transporters: Competes with endogenous glycine in cellular uptake assays .

Applications in Scientific Research

Metabolic Pathway Studies

  • Tracer in Exposure Assays: Detected in human blood post-exposure to industrial chemicals, aiding in biomarker identification .

  • Enzyme Substrate Analog: Used to probe glycine-processing enzymes (e.g., glycine decarboxylase) .

Pharmaceutical Development

  • Lead Compound: Structural analogs show antifungal and anticonvulsant activity in preclinical models .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundActivity (EC₅₀)Target
[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid2.88 µg/mLAlternaria solani
[Methyl-(3-methyl-benzyl)-amino]-acetic acidN/AMetabolic studies
Talampanel5.6 µMAMPA receptor

Comparative Analysis with Natural Amino Acids

Structural Divergence

Unlike natural amino acids (e.g., phenylalanine), this compound’s tertiary amine and lipophilic benzyl group enhance membrane permeability but reduce solubility .

Table 4: Physicochemical Comparison

Parameter[Methyl-(3-methyl-benzyl)-amino]-acetic acidPhenylalanine
LogP2.501.38
Water Solubility (mg/mL)<129.6

Future Directions

  • Drug Delivery Systems: Leverage lipophilicity for blood-brain barrier penetration in neurologic therapies .

  • Bioconjugation: Explore use in antibody-drug conjugates via carboxylic acid coupling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator